N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide
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Overview
Description
“N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide” is likely an organic compound that contains a benzamide group (a carboxamide derivative of benzoic acid), a nitro group (NO2), and a fluorophenoxy group (a phenoxy group with a fluorine substitution). These functional groups suggest that the compound could have interesting chemical properties and potential applications .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The benzamide, nitro, and fluorophenoxy groups could potentially participate in a variety of chemical reactions .Scientific Research Applications
Herbicide Development
N-(2-(4-fluorophenoxy)ethyl)-3-methyl-4-nitrobenzamide: has been investigated for its potential as a herbicide. Specifically, it falls into the class of aryloxyphenoxypropionate herbicides. Researchers have explored its effectiveness in controlling weeds, particularly Echinochloa species. The compound’s low toxicity and selective post-emergence action make it a promising candidate for sustainable weed management .
Radiosynthesis
In the field of nuclear medicine, N-(2-(4-fluorophenoxy)ethyl)-3-methyl-4-nitrobenzamide has been utilized for the synthesis of radiolabeled compounds. Notably, it serves as a precursor for the preparation of no-carrier-added 4-[^18F]fluorophenol, a valuable radiotracer used in positron emission tomography (PET) imaging. The simplified radiosynthesis process starting from this compound streamlines production .
Biocatalysis and Enantioselective Synthesis
Researchers have explored biocatalytic approaches to synthesize N-(2-(4-fluorophenoxy)ethyl)-3-methyl-4-nitrobenzamide . For instance, chemoenzymatic routes involving Candida antarctica lipase B (Novozym 435) have been employed. These methods enhance enantioselectivity, yield, and environmental friendliness compared to traditional chemical synthesis. The ®-isomer of the compound is particularly sought after for its herbicidal properties .
Organic Synthesis
The compound has been used as an intermediate in organic synthesis. For example, it serves as a building block for the preparation of other fluorinated compounds. Researchers have explored its reactivity in various reactions, leading to the development of novel derivatives with diverse applications .
Agrochemical Research
Beyond herbicides, N-(2-(4-fluorophenoxy)ethyl)-3-methyl-4-nitrobenzamide has drawn interest in agrochemical research. Scientists investigate its impact on crop growth, pest resistance, and overall plant health. By understanding its mode of action, they aim to optimize its use in sustainable agriculture .
Crystallography and Structural Studies
The compound’s crystal structure and molecular interactions have been elucidated through X-ray crystallography. Researchers analyze its Hirshfeld surface, 3D energy frameworks, and density functional theory (DFT) studies. Such investigations provide valuable insights into its behavior and potential applications .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions.
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-11-10-12(2-7-15(11)19(21)22)16(20)18-8-9-23-14-5-3-13(17)4-6-14/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKAOILOEPBQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide |
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